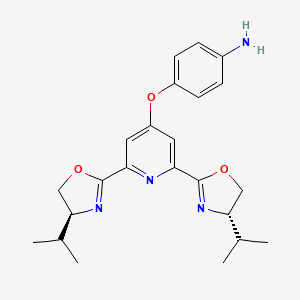
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Substitution on the Pyridine Ring: The oxazoline groups are introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyridine with aniline, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them back to amino alcohols.
Substitution: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biological research, the compound’s derivatives may be explored for their potential as enzyme inhibitors or receptor antagonists, given the presence of the pyridine and oxazoline moieties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As a receptor antagonist, it could bind to the receptor, preventing the natural ligand from eliciting a response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in having a pyridine ring with heterocyclic substitutions.
2,6-Bis(oxazoline)pyridine: Similar in having oxazoline rings attached to the pyridine ring.
Uniqueness
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is unique due to the combination of oxazoline and aniline moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H28N4O3 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C23H28N4O3/c1-13(2)20-11-28-22(26-20)18-9-17(30-16-7-5-15(24)6-8-16)10-19(25-18)23-27-21(12-29-23)14(3)4/h5-10,13-14,20-21H,11-12,24H2,1-4H3/t20-,21-/m1/s1 |
InChI-Schlüssel |
WSCDOJACSRZVRD-NHCUHLMSSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)OC4=CC=C(C=C4)N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)OC4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


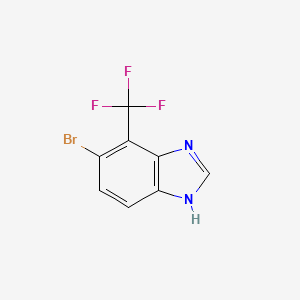
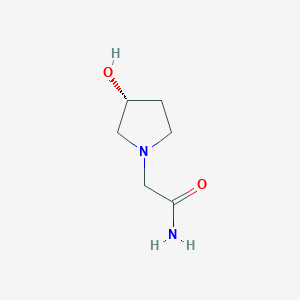
![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)
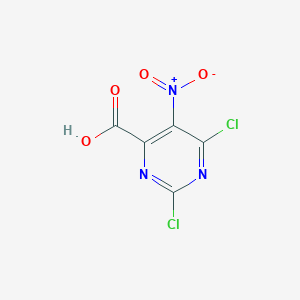
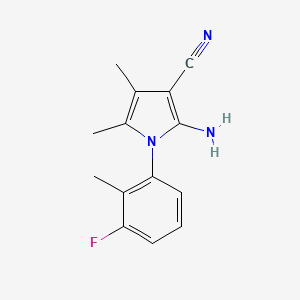
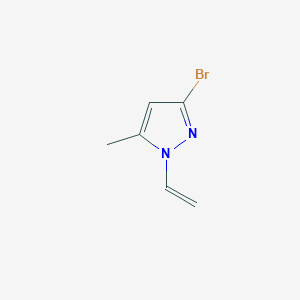
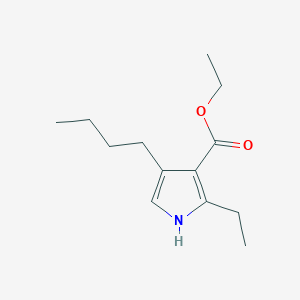
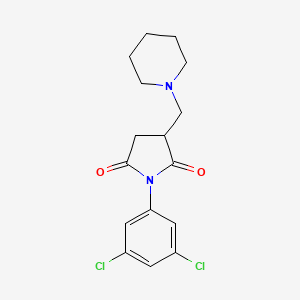
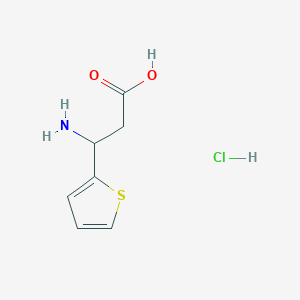
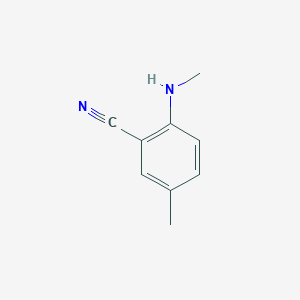
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
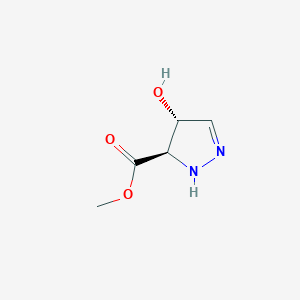
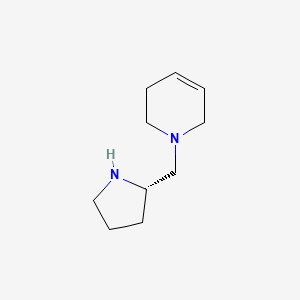
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)
